molecular formula C14H15NO B1597847 2-Benzyloxy-6-methylaniline CAS No. 883107-58-2

2-Benzyloxy-6-methylaniline

Cat. No. B1597847
CAS RN: 883107-58-2
M. Wt: 213.27 g/mol
InChI Key: RXZGJDHFSKTGHK-UHFFFAOYSA-N
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Description

2-Benzyloxy-6-methylaniline is a chemical compound with the molecular formula C14H15NO . It is used as a building block in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of 2-Benzyloxy-6-methylaniline involves several stages, including the formation of anilines from various precursors and substrates . The synthesis process is complex and requires careful control of conditions to ensure the correct product is formed .


Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-6-methylaniline is characterized by the presence of a benzyl group (C6H5CH2-) and a methyl group (CH3-) attached to an aniline (C6H5NH2) molecule . The InChI code for this compound is 1S/C14H15NO.ClH/c1-11-6-5-9-13 (14 (11)15)16-10-12-7-3-2-4-8-12;/h2-9H,10,15H2,1H3;1H .


Physical And Chemical Properties Analysis

2-Benzyloxy-6-methylaniline is a powder at room temperature . Its molecular weight is 213.27 g/mol. The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A pivotal application of 2-Benzyloxy-6-methylaniline involves its role in the synthesis of heterocyclic compounds. Gabriele et al. (2006) reported a novel synthesis pathway utilizing 2-Benzyloxy-6-methylaniline derivatives for creating 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This process employs a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization mechanism, showcasing the compound's utility in constructing complex molecular architectures (Gabriele et al., 2006).

Benzylation of Alcohols

Poon and Dudley (2006) explored the use of a bench-stable pyridinium salt derived from 2-Benzyloxy-6-methylaniline for the benzylation of alcohols. This method represents a straightforward and efficient approach to convert alcohols into benzyl ethers, highlighting the compound's versatility in organic synthesis (Poon & Dudley, 2006).

Imaging Probes for Alzheimer's Disease

In the pharmaceutical domain, 2-Benzyloxy-6-methylaniline derivatives have been investigated for their potential in imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives, which displayed high affinity for β-amyloid aggregates. These findings underscore the compound's application in developing positron emission tomography (PET) probes for early diagnosis of Alzheimer's disease (Cui et al., 2012).

Environmental and Biochemical Applications

Dong et al. (2015) studied 2-Methyl-6-ethylaniline, a closely related compound, for its degradation by Sphingobium sp., highlighting the environmental relevance of such compounds in bioremediation efforts. The study elucidates the metabolic pathways involved and the cloning of a novel flavin-dependent monooxygenase system, indicating the biochemical and environmental significance of these compounds (Dong et al., 2015).

Fluorescent Nanomaterials

Ghodbane et al. (2012) demonstrated the preparation of highly fluorescent nanofibers and microcrystals from 2-Phenyl-benzoxazole derivatives through a solvent-exchange method. These materials exhibit strong blue light emission, suggesting potential applications in optoelectronics and bioimaging (Ghodbane et al., 2012).

Safety and Hazards

2-Benzyloxy-6-methylaniline is classified under GHS07, indicating that it can cause certain health hazards . The compound is associated with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name

2-methyl-6-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZGJDHFSKTGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376599
Record name 2-BENZYLOXY-6-METHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883107-58-2
Record name 2-Methyl-6-(phenylmethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883107-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BENZYLOXY-6-METHYLANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-benzyloxy-3-methyl-2-nitrobenzene (5.0 g, 20.6 mmol) in EtOAc (150 mL) is added SnCl2 (23.2 g, 103 mmol) and the suspension is heated at 80° C. overnight. The suspension is filtered and the filtrate washed with sat. NaHCO3 and extracted with EtOAc. The combined organic layers are washed with water, brine, then dried over MgSO4 and filtered. The solvent is removed under reduced pressure and the residue is purified by flash chromatography (hexanes/EtOAc=10:1 to 5:1) to give the title compound as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
23.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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